molecular formula C15H19NO2 B12097394 Agomelatine Impurity 2

Agomelatine Impurity 2

Katalognummer: B12097394
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: WYDPNFMLFHAFHV-MDWZMJQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agomelatine Impurity 2 is a degradation product of Agomelatine, a melatonergic antidepressant. Agomelatine is known for its unique pharmacological action, acting as an agonist at melatonin receptors and an antagonist at serotonin receptors. The presence of impurities like this compound is crucial for understanding the stability and efficacy of the drug.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Agomelatine Impurity 2 can be synthesized through various chemical reactions. One common method involves the degradation of Agomelatine under acidic conditions. For instance, dissolving Agomelatine in methanol and refluxing with hydrochloric acid can produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves controlled degradation processes. These processes ensure the impurity is produced in measurable quantities for analytical purposes. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are often used to separate and quantify the impurity .

Analyse Chemischer Reaktionen

Types of Reactions

Agomelatine Impurity 2 undergoes various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to further degradation.

    Reduction: Reducing agents can alter the impurity’s structure.

    Substitution: Chemical groups in the impurity can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Agomelatine Impurity 2 has several scientific research applications:

Wirkmechanismus

The mechanism of action of Agomelatine Impurity 2 is not as well-studied as Agomelatine itself. it is believed to interact with similar molecular targets, including melatonin receptors and serotonin receptors. The exact pathways and molecular targets involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Agomelatine: The parent compound, known for its antidepressant properties.

    Other Impurities: Various degradation products of Agomelatine, such as Agomelatine Impurity 1.

Uniqueness

Agomelatine Impurity 2 is unique due to its specific chemical structure and the conditions under which it is formed. Its presence and concentration can significantly impact the stability and efficacy of Agomelatine .

Eigenschaften

Molekularformel

C15H19NO2

Molekulargewicht

245.32 g/mol

IUPAC-Name

N-[(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide

InChI

InChI=1S/C15H19NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)/b13-8+

InChI-Schlüssel

WYDPNFMLFHAFHV-MDWZMJQESA-N

Isomerische SMILES

CC(=O)NC/C=C/1\CCCC2=C1C=C(C=C2)OC

Kanonische SMILES

CC(=O)NCC=C1CCCC2=C1C=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.